molecular formula C6H9ClN2S B1396705 2-Chloro-5-isobutyl-1,3,4-thiadiazole CAS No. 99420-56-1

2-Chloro-5-isobutyl-1,3,4-thiadiazole

Cat. No. B1396705
CAS RN: 99420-56-1
M. Wt: 176.67 g/mol
InChI Key: VJNXAXNLIREEKQ-UHFFFAOYSA-N
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Description

“2-Chloro-5-isobutyl-1,3,4-thiadiazole” is a chemical compound with the CAS Number: 99420-56-1 . It has a molecular formula of C6H9ClN2S and a molecular weight of 176.67 .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-isobutyl-1,3,4-thiadiazole” consists of a thiadiazole ring substituted with a chlorine atom and an isobutyl group .


Physical And Chemical Properties Analysis

“2-Chloro-5-isobutyl-1,3,4-thiadiazole” is a liquid at room temperature . It has a predicted boiling point of 255.9±23.0 °C and a predicted density of 1.230±0.06 g/cm3 . The predicted pKa value is -1.17±0.10 .

Scientific Research Applications

Anticancer Research

2-Chloro-5-isobutyl-1,3,4-thiadiazole: has shown promise in anticancer research. Thiadiazole derivatives are known for their ability to cross cellular membranes and interact with biological targets due to their mesoionic nature . This particular compound could be investigated for its efficacy in various cancer models, focusing on its interaction with specific cellular targets and its influence on cancer cell viability.

Pharmacology

In pharmacology, 2-Chloro-5-isobutyl-1,3,4-thiadiazole could be utilized as a scaffold for developing new therapeutic agents. Its structural motif is common in medications like cephazolin and acetazolamide, indicating its potential in drug design and synthesis .

Material Science

The compound’s properties suggest it could be used in material science, particularly in the development of new materials with specific electronic or mechanical properties. Its stability and molecular structure could make it a candidate for inclusion in advanced composite materials or coatings .

Chemical Synthesis

2-Chloro-5-isobutyl-1,3,4-thiadiazole: serves as a building block in chemical synthesis. Its reactive sites allow for various substitutions and modifications, enabling the creation of a wide range of derivatives with diverse chemical properties for further research and application .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods. Its unique molecular signature allows for its use in the identification and quantification of substances in complex mixtures .

Life Sciences

The role of 2-Chloro-5-isobutyl-1,3,4-thiadiazole in life sciences could be explored in the context of cellular studies. Its impact on cellular processes, signaling pathways, and gene expression could provide insights into fundamental biological mechanisms .

Chromatography Research

This compound might be used in chromatography research to develop new methods for separating chemical mixtures. Its physicochemical properties could be advantageous in optimizing chromatographic techniques for better resolution and efficiency .

Antimicrobial Activity

Lastly, the antimicrobial activity of thiadiazole derivatives, including 2-Chloro-5-isobutyl-1,3,4-thiadiazole , could be investigated. Its potential antibacterial properties against specific strains could lead to the development of new antibiotics or antiseptics .

Future Directions

The future directions for “2-Chloro-5-isobutyl-1,3,4-thiadiazole” could involve further exploration of its biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

2-chloro-5-(2-methylpropyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2S/c1-4(2)3-5-8-9-6(7)10-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNXAXNLIREEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-isobutyl-1,3,4-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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